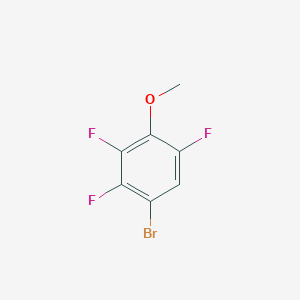
4-Bromo-2,3,6-trifluoroanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3,6-trifluoroanisole is an organic compound with the molecular formula C7H3BrF3O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are replaced by bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,6-trifluoroanisole can be synthesized through several methods. One common approach involves the bromination of 2,3,6-trifluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
4-Bromo-2,3,6-trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Bromo-2,3,6-trifluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 4-Bromo-2,3,6-trifluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
相似化合物的比较
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the trifluoro groups, leading to different chemical properties and reactivity.
3-Bromo-4-(trifluoromethoxy)benzamide: Contains a trifluoromethoxy group and an amide group, offering different reactivity and applications.
Uniqueness
4-Bromo-2,3,6-trifluoroanisole is unique due to the presence of both bromine and trifluoro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts .
生物活性
4-Bromo-2,3,6-trifluoroanisole is a halogenated aromatic compound that has garnered interest in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action and therapeutic applications.
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 251.04 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl and bromine substituents enhance the compound's lipophilicity and metabolic stability, potentially leading to increased binding affinity for enzymes and receptors involved in critical biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; potential for drug development. |
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis in certain cancer cell lines. |
| Anti-inflammatory | Modulates inflammatory markers such as TNF-alpha and IL-6 in vitro. |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on several cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the specific cell type. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific kinase pathways involved in tumor growth.
Case Study 2: Antimicrobial Potential
Research focused on the antimicrobial properties of the compound revealed significant inhibition of growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µM for certain strains, indicating strong potential for further development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Study Focus | Findings | IC50/MIC Values |
|---|---|---|
| Anticancer (Cell Lines) | Dose-dependent decrease in viability | IC50: 5-15 µM |
| Antimicrobial (Bacterial) | Significant growth inhibition | MIC: 0.5 µM |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Not quantified |
属性
CAS 编号 |
13332-25-7 |
|---|---|
分子式 |
C7H4BrF3O |
分子量 |
241.00 g/mol |
IUPAC 名称 |
1-bromo-2,3,5-trifluoro-4-methoxybenzene |
InChI |
InChI=1S/C7H4BrF3O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 |
InChI 键 |
BDWNSULXTJREEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1F)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















